Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of an ethyl ester group, a benzyloxy methyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Benzyloxy Methyl Group: This step involves the reaction of the tetrazole intermediate with benzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester group can undergo hydrolysis to release the active tetrazole moiety, which can then exert its effects on molecular pathways.
Comparison with Similar Compounds
Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate can be compared with other tetrazole derivatives:
Ethyl 1H-tetrazol-5-ylacetate: Lacks the benzyloxy methyl group, resulting in different chemical properties and reactivity.
Benzyl 1H-tetrazol-5-ylacetate: Contains a benzyl group instead of an ethyl ester, affecting its solubility and biological activity.
Mthis compound: Similar structure but with a methyl ester group, leading to variations in reactivity and stability.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
88669-73-2 |
---|---|
Molecular Formula |
C13H16N4O3 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 2-[1-(phenylmethoxymethyl)tetrazol-5-yl]acetate |
InChI |
InChI=1S/C13H16N4O3/c1-2-20-13(18)8-12-14-15-16-17(12)10-19-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
NLWXDZHORKTNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=NN1COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.